molecular formula C16H15NO2 B5777212 N-2-biphenylyl-3-oxobutanamide

N-2-biphenylyl-3-oxobutanamide

Cat. No. B5777212
M. Wt: 253.29 g/mol
InChI Key: VCCNAPAOKUSZGC-UHFFFAOYSA-N
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Description

N-2-biphenylyl-3-oxobutanamide, also known as BPBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in biological research. BPBA is a synthetic molecule that has been found to exhibit inhibitory effects on enzymes involved in various biological pathways. In

Mechanism of Action

N-2-biphenylyl-3-oxobutanamide exerts its inhibitory effects on enzymes by binding to their active sites. It has been shown to form covalent bonds with cysteine residues in the active site of proteases, leading to irreversible inhibition. In the case of kinases and phosphatases, N-2-biphenylyl-3-oxobutanamide binds to the ATP-binding site, preventing the enzyme from accessing ATP and inhibiting its activity.
Biochemical and Physiological Effects
N-2-biphenylyl-3-oxobutanamide has been found to have a range of biochemical and physiological effects. Inhibition of proteases by N-2-biphenylyl-3-oxobutanamide has been shown to reduce cancer cell migration and invasion, as well as to induce apoptosis. Inhibition of kinases has been found to affect cell proliferation and differentiation, and to have potential applications in the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

N-2-biphenylyl-3-oxobutanamide has several advantages for lab experiments. It is a synthetic molecule, which means that it can be easily produced in large quantities. It is also stable and has a long shelf-life, which makes it a valuable tool for long-term experiments. However, N-2-biphenylyl-3-oxobutanamide has some limitations as well. It is a relatively new compound, and its effects on different enzymes and pathways are still being studied. Additionally, its irreversible inhibition of proteases can make it difficult to study the role of these enzymes in biological pathways.

Future Directions

There are several potential future directions for research involving N-2-biphenylyl-3-oxobutanamide. One area of interest is the development of N-2-biphenylyl-3-oxobutanamide-based inhibitors for specific enzymes, which could have applications in the treatment of diseases such as cancer. Another potential direction is the study of N-2-biphenylyl-3-oxobutanamide's effects on other biological pathways, such as those involved in inflammation and immune response. Additionally, the development of new synthetic compounds based on the structure of N-2-biphenylyl-3-oxobutanamide could lead to the discovery of new inhibitors with even greater specificity and potency.

Synthesis Methods

N-2-biphenylyl-3-oxobutanamide is synthesized through a multi-step process that involves the reaction of 2-bromobiphenyl with ethyl acetoacetate, followed by the addition of sodium ethoxide and then acidification with hydrochloric acid. The resulting product is then purified through recrystallization to obtain N-2-biphenylyl-3-oxobutanamide in its pure form.

Scientific Research Applications

N-2-biphenylyl-3-oxobutanamide has been found to exhibit inhibitory effects on various enzymes, including proteases, kinases, and phosphatases. This makes it a valuable tool for studying the role of these enzymes in biological pathways. N-2-biphenylyl-3-oxobutanamide has been used in research to investigate the function of proteases in cancer cell migration and invasion, as well as the role of kinases in signaling pathways involved in cell proliferation and differentiation.

properties

IUPAC Name

3-oxo-N-(2-phenylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-12(18)11-16(19)17-15-10-6-5-9-14(15)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCNAPAOKUSZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-oxo-N-(2-phenyl-phenyl)-butyramide

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